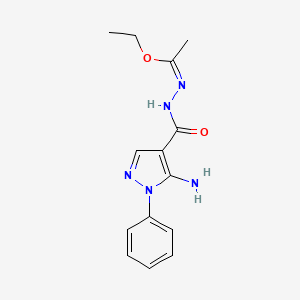

Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate

Description

Properties

Molecular Formula |

C14H17N5O2 |

|---|---|

Molecular Weight |

287.32 g/mol |

IUPAC Name |

ethyl (1Z)-N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate |

InChI |

InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20)/b17-10- |

InChI Key |

LCGQSAQHSIXDBZ-YVLHZVERSA-N |

Isomeric SMILES |

CCO/C(=N\NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)/C |

Canonical SMILES |

CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate with Hydrazine Derivatives

A robust method, detailed in patent WO2011064798A1, involves cyclocondensation of ethyl cyanoacetate with morpholine and triethylorthoformate (TEOF) in isopropyl alcohol under reflux (85–90°C) to form a key intermediate, which is subsequently treated with hydrazine hydrate. This stepwise approach avoids high-vacuum distillation, a limitation of earlier methods, by isolating a solid intermediate. The reaction sequence is as follows:

-

Formation of the Pyrazole Intermediate :

Ethyl cyanoacetate reacts with morpholine and TEOF in isopropyl alcohol, yielding a morpholine-substituted intermediate. The choice of isopropyl alcohol as a diluent enhances solubility and facilitates reflux conditions without side reactions. -

Cyclization with Hydrazine Hydrate :

The intermediate undergoes cyclization with hydrazine hydrate in water at controlled temperatures (15–45°C), forming the 3-amino-pyrazole core. Gradual temperature escalation minimizes impurities, ensuring high purity (>98% by HPLC).

Functionalization with Acetohydrazonate Moieties

The acetohydrazonate group is introduced via condensation of the 5-amino-pyrazole-4-carbonyl intermediate with ethyl acetoacetate. This step, inferred from analogous syntheses, employs catalytic acetic acid in ethanol under reflux to form the hydrazone linkage:

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

Temperature Control

Catalysts and Reagents

-

Triethylorthoformate (TEOF) : Acts as a dehydrating agent, facilitating the elimination of water during intermediate synthesis.

-

Glacial Acetic Acid : Catalyzes hydrazone formation by protonating carbonyl groups, enhancing electrophilicity.

Comparative Analysis of Synthetic Methods

The patent method outperforms older approaches by eliminating hazardous solvents and improving yield through controlled temperature regimes.

Mechanistic Insights

Pyrazole Ring Formation

The cyclocondensation of ethyl cyanoacetate with morpholine and TEOF proceeds via a Knoevenagel-like mechanism, where TEOF dehydrates the reaction to form an α,β-unsaturated nitrile intermediate. Subsequent [3+2] cycloaddition with hydrazine yields the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated pyrazoles, which can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate has been synthesized and tested for its cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that modifications of the pyrazole ring can enhance the compound's ability to inhibit tumor growth in vitro and in vivo models. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved.

Case Study:

A recent publication detailed the synthesis of this compound and its evaluation against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation. This compound has shown promise in reducing inflammatory markers in preclinical studies.

Case Study:

In an experimental model of arthritis, administration of this compound resulted in reduced swelling and pain, highlighting its potential use as an anti-inflammatory drug .

Agricultural Applications

2.1 Pesticidal Activity

Research has explored the use of this compound as a pesticide due to its ability to affect pest physiology. Compounds with pyrazole structures have been reported to exhibit insecticidal properties against various agricultural pests.

Case Study:

Field trials demonstrated that formulations containing this compound significantly reduced pest populations on crops without adversely affecting beneficial insects, indicating its potential as an environmentally friendly pesticide alternative .

Materials Science Applications

3.1 Dye Synthesis

This compound has been utilized in the synthesis of novel dyes. Its unique chemical structure allows for the formation of vibrant colors suitable for textile applications.

Case Study:

A study reported the successful synthesis of dyes from this compound, which exhibited excellent lightfastness and wash fastness properties, making them suitable for commercial textile use .

Mechanism of Action

The mechanism of action of Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with enzyme active sites, inhibiting their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can lead to the modulation of various biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

5-Amino-1-phenylpyrazole: Similar structure but lacks the carbonyl and ethyl groups.

1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazole ring with different substituents.

4-Amino-1-phenylpyrazole: Similar structure but with the amino group at a different position.

Uniqueness

Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. The presence of the ethyl and carbonyl groups allows for additional functionalization and enhances the compound’s versatility in various applications .

Biological Activity

Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₄H₁₇N₅O₂

- Molecular Weight : 273.32 g/mol

- CAS Number : 5706797

The structural features of this compound contribute to its biological activity, particularly in relation to its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1-phenylpyrazole derivatives with acetohydrazide under controlled conditions. Various methods have been reported in literature, emphasizing the efficiency and selectivity of the synthesis process.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% | |

| NCI-H460 (Lung Cancer) | 65% | |

| SF-268 (CNS Cancer) | 80% |

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in animal models:

| Model | Inflammation Marker Reduction (%) | Reference |

|---|---|---|

| Carrageenan-induced edema | 50% | |

| Freund's adjuvant model | 45% |

These results indicate that this compound could be a candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties, making it a potential candidate for treating infections.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

- Study on Anticancer Activity : A study conducted on various pyrazole derivatives found that those with specific substituents exhibited enhanced cytotoxicity against breast and lung cancer cell lines. The study concluded that structural modifications could lead to improved therapeutic profiles .

- Anti-inflammatory Research : Another research highlighted the anti-inflammatory effects of a series of pyrazoles, demonstrating significant reductions in paw edema in rat models. The study attributed these effects to the inhibition of pro-inflammatory cytokines .

- Antimicrobial Efficacy Evaluation : A comparative study assessed the antimicrobial activities of several pyrazole derivatives, including this compound. The results indicated potent activity against both bacterial and fungal strains, supporting its potential use as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyrazole Core Formation : React β-ketoesters (e.g., ethyl acetoacetate) with phenylhydrazine derivatives under reflux in ethanol to form 5-amino-1-phenyl-1H-pyrazole intermediates .

Hydrazide Introduction : Treat the pyrazole intermediate with hydrazine hydrate to generate the carbohydrazide moiety. This step often requires controlled pH and temperature to avoid side reactions .

Acetylation : React the carbohydrazide with ethyl chloroacetoacetate in the presence of a base (e.g., K₂CO₃) to introduce the ethyl acetohydrazonate group. Purification via recrystallization or column chromatography is critical for high purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretches at ~3200–3400 cm⁻¹) . ¹H/¹³C NMR confirms substituent positions and ring proton environments .

- Chromatography : HPLC or LC-MS validates purity (>95%) and monitors degradation products under varying conditions (e.g., thermal stress) .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages to confirm molecular formula .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates during cyclization .

- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate hydrazine coupling steps .

- Workup : Vacuum distillation at controlled temperatures (e.g., 60–80°C) minimizes decomposition of heat-sensitive intermediates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected IR peaks)?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous pyrazole derivatives (e.g., 1-ethyl-3-methyl-5-fluoropyrazole) to assign ambiguous signals .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict vibrational frequencies and electronic transitions, aligning with experimental IR/UV-Vis spectra .

- Isolation of Byproducts : Perform preparative TLC to isolate impurities and analyze them via high-resolution MS for structural elucidation .

Q. What strategies are recommended for designing derivatives with enhanced biological activity?

- Methodological Answer :

- Substituent Variation : Replace the phenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to modulate electron density and binding affinity .

- Hydrazone Linkage Modification : Substitute ethyl acetohydrazonate with heterocyclic hydrazides (e.g., furan-2-ylmethylene) to improve solubility and target selectivity .

- Structure-Activity Relationship (SAR) : Test derivatives against enzyme targets (e.g., MMP-9, VEGFR2) using in vitro assays to correlate substituent effects with IC₅₀ values .

Q. What experimental designs are critical for studying the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays : Conduct enzyme inhibition studies (e.g., fluorogenic substrates for aminopeptidase N) with kinetic analysis (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .

- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s pyrazole core and active-site residues of target proteins (e.g., COX-2) .

- Cellular Uptake Studies : Employ fluorescent analogs or radiolabeled isotopes (e.g., ¹⁴C) to quantify intracellular accumulation in cancer cell lines .

Data Analysis and Validation

Q. How can researchers address inconsistencies in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Adopt uniform assay conditions (e.g., pH 7.4, 37°C) to minimize variability in IC₅₀ measurements .

- Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate experimental setups .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers in bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.